![molecular formula C15H15ClN2O4S2 B2739710 3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide CAS No. 1090671-67-2](/img/structure/B2739710.png)
3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Aplicaciones Científicas De Investigación
Structural Characterization and Potential Medicinal Applications
Structural Insights and Medicinal Potential : Research has shown that sulfonamide compounds, including those related to the specified chemical structure, exhibit extensive intra- and intermolecular hydrogen bonds, forming polymeric chains. These structural characteristics underpin their potential for medicinal applications, as highlighted by Siddiqui et al. (2008) who studied carbamoylsulfonamide derivatives for their potential medicinal uses due to their novel compound structure and extensive hydrogen bonding capabilities (Siddiqui et al., 2008).
Pro-apoptotic Effects in Cancer Cells : Another study explored the pro-apoptotic effects of sulfonamide derivatives, including their potential to activate p38/ERK phosphorylation in cancer cells. This research suggests that these compounds could significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, mediated likely through the activation of p38, presenting a pathway for cancer treatment research (Cumaoğlu et al., 2015).
Role in Organic Synthesis and Enzyme Inhibition
Sulfonamide-Sulfonimide Tautomerism : Research by Branowska et al. (2022) on 1,2,4-triazine-containing sulfonamide derivatives illustrates the sulfonamide-sulfonimide tautomerism. This study not only adds to the understanding of sulfonamide chemistry but also opens avenues for novel applications in organic synthesis and drug design, highlighting the adaptability and functional versatility of these compounds (Branowska et al., 2022).
Biological Potential of Sulfonamide Hybrid Schiff Bases : The synthesis and characterization of novel Schiff bases from sulfonamide compounds have shown significant enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These findings indicate potential therapeutic applications in treating diseases where enzyme inhibition is beneficial, such as Alzheimer's disease (Kausar et al., 2019).
Antitumor Evaluation : The synthesis and in vitro evaluation of indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and other pharmacophores have been investigated for their antitumor activity. This research underscores the therapeutic potential of sulfonamide derivatives in developing new anticancer drugs, with certain compounds showing broad-spectrum antitumor activity against various cancer cell lines (Rostom, 2006).
Propiedades
IUPAC Name |
3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-14-6-4-12(5-7-14)8-9-23(19,20)18-11-13-2-1-3-15(10-13)24(17,21)22/h1-10,18H,11H2,(H2,17,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBDVUBXFCZJPJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-chloro-4-fluorophenyl)methyl]-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2739627.png)
![7-ethyl-8-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2739628.png)
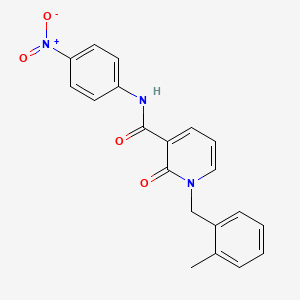
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2739631.png)

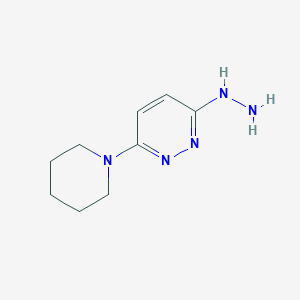
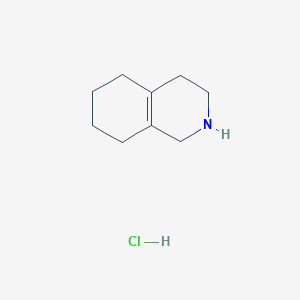
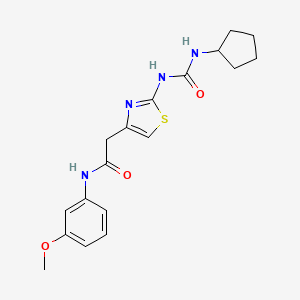
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2739641.png)
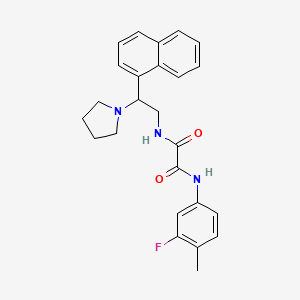
![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)
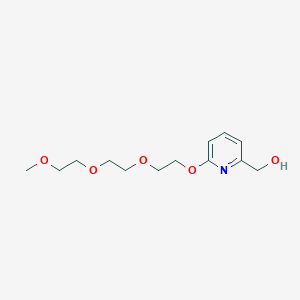
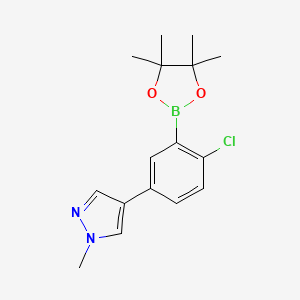
![(E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide](/img/structure/B2739649.png)
